molecular formula C21H20F4N2O2 B10762354 [(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[(3-fluorophenyl)-(3,4,5-trifluorophenyl)methyl]carbamate

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[(3-fluorophenyl)-(3,4,5-trifluorophenyl)methyl]carbamate

Cat. No.: B10762354
M. Wt: 408.4 g/mol
InChI Key: HGRPYOBJMGTDLY-LROBGIAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SVT-40776 D-tartrate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:

    Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.

    Functionalization: The core structure is then functionalized through various chemical reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of SVT-40776 D-tartrate involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

SVT-40776 D-tartrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Various substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

SVT-40776 D-tartrate has a wide range of scientific research applications, including:

Mechanism of Action

SVT-40776 D-tartrate exerts its effects by selectively binding to the M3 muscarinic receptor, thereby inhibiting its activity. The M3 receptor is involved in various physiological processes, including smooth muscle contraction and glandular secretion. By blocking this receptor, SVT-40776 D-tartrate can reduce bladder contractions and alleviate symptoms of overactive bladder syndrome. The compound’s high selectivity for the M3 receptor over the M2 receptor minimizes potential side effects, particularly those related to cardiac function .

Comparison with Similar Compounds

Similar Compounds

    Solifenacin: Another M3 muscarinic receptor antagonist with a lower binding affinity compared to SVT-40776 D-tartrate.

    Darifenacin: A selective M3 receptor antagonist used in the treatment of overactive bladder syndrome.

    Oxybutynin: A non-selective muscarinic receptor antagonist with broader applications but more side effects.

Uniqueness

SVT-40776 D-tartrate stands out due to its high selectivity for the M3 receptor and its minimal impact on the M2 receptor. This selectivity reduces the risk of cardiac side effects, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C21H20F4N2O2

Molecular Weight

408.4 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[(3-fluorophenyl)-(3,4,5-trifluorophenyl)methyl]carbamate

InChI

InChI=1S/C21H20F4N2O2/c22-15-3-1-2-13(8-15)20(14-9-16(23)19(25)17(24)10-14)26-21(28)29-18-11-27-6-4-12(18)5-7-27/h1-3,8-10,12,18,20H,4-7,11H2,(H,26,28)/t18-,20?/m0/s1

InChI Key

HGRPYOBJMGTDLY-LROBGIAVSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)NC(C3=CC(=CC=C3)F)C4=CC(=C(C(=C4)F)F)F

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)NC(C3=CC(=CC=C3)F)C4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.